molecular formula C10H13N B14663512 Isoquinoline, 5,6,7,8-tetrahydro-3-methyl-

Isoquinoline, 5,6,7,8-tetrahydro-3-methyl-

Cat. No.: B14663512
M. Wt: 147.22 g/mol
InChI Key: MTUHWXIFEMXXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline, 5,6,7,8-tetrahydro-3-methyl- is a heterocyclic aromatic organic compound with the molecular formula C10H13N It is a derivative of isoquinoline, characterized by the presence of a tetrahydro ring and a methyl group at the 3-position

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 5,6,7,8-tetrahydro-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrogen gas for reduction. Acidic conditions are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include isoquinoline, decahydroisoquinoline, and various substituted derivatives depending on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Isoquinoline, 5,6,7,8-tetrahydro-3-methyl- can be compared with other similar compounds such as:

The uniqueness of isoquinoline, 5,6,7,8-tetrahydro-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydroisoquinoline

InChI

InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h6-7H,2-5H2,1H3

InChI Key

MTUHWXIFEMXXAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC2)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.